
N1,N1-Bis(4,6-dichloro-2-methylpyrimidin-5-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1-Bis(4,6-dichloro-2-methylpyrimidin-5-yl)oxalamide is an organic compound characterized by the presence of two 4,6-dichloro-2-methylpyrimidin-5-yl groups attached to an oxalamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Bis(4,6-dichloro-2-methylpyrimidin-5-yl)oxalamide typically involves the reaction of 4,6-dichloro-2-methylpyrimidine with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The process involves the following steps:
Preparation of 4,6-dichloro-2-methylpyrimidine: This compound is synthesized by chlorination of 2-methylpyrimidine using chlorine gas in the presence of a catalyst.
Formation of oxalyl chloride: Oxalyl chloride is prepared by reacting oxalic acid with thionyl chloride.
Coupling reaction: The 4,6-dichloro-2-methylpyrimidine is reacted with oxalyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
N1,N1-Bis(4,6-dichloro-2-methylpyrimidin-5-yl)oxalamide undergoes several types of chemical reactions, including:
Substitution reactions: The chlorine atoms in the pyrimidine rings can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The oxalamide core can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation reactions: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Conducted in aqueous acidic (HCl) or basic (NaOH) solutions at elevated temperatures.
Major Products
Substitution reactions: Yield substituted pyrimidine derivatives.
Oxidation reactions: Produce oxides or hydroxylated derivatives.
Reduction reactions: Form amines or reduced pyrimidine derivatives.
Hydrolysis: Results in carboxylic acids and amines.
Aplicaciones Científicas De Investigación
N1,N1-Bis(4,6-dichloro-2-methylpyrimidin-5-yl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of N1,N1-Bis(4,6-dichloro-2-methylpyrimidin-5-yl)oxalamide involves its interaction with molecular targets such as enzymes or microbial cell walls. The compound’s dichloropyrimidine groups can bind to active sites of enzymes, inhibiting their activity. Additionally, the oxalamide core can interact with cellular components, leading to disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloro-2-methylpyrimidine: A precursor in the synthesis of N1,N1-Bis(4,6-dichloro-2-methylpyrimidin-5-yl)oxalamide.
N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide: Another oxalamide derivative with different substituents.
4,6-Dichloro-N-(imidazolidin-2-ylidene)-2-methylpyrimidin-5-amine: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of dichloropyrimidine groups and oxalamide core, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C12H8Cl4N6O2 |
|---|---|
Peso molecular |
410.0 g/mol |
Nombre IUPAC |
N',N'-bis(4,6-dichloro-2-methylpyrimidin-5-yl)oxamide |
InChI |
InChI=1S/C12H8Cl4N6O2/c1-3-18-7(13)5(8(14)19-3)22(12(24)11(17)23)6-9(15)20-4(2)21-10(6)16/h1-2H3,(H2,17,23) |
Clave InChI |
KHFKOSGIWCLITR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C(=N1)Cl)N(C2=C(N=C(N=C2Cl)C)Cl)C(=O)C(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


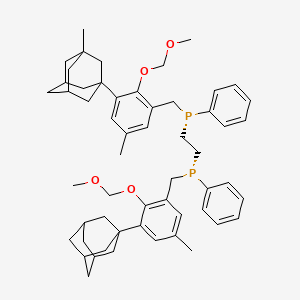

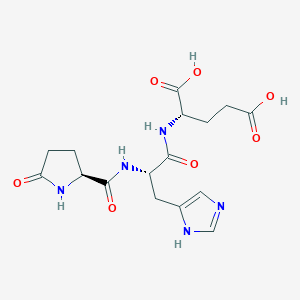
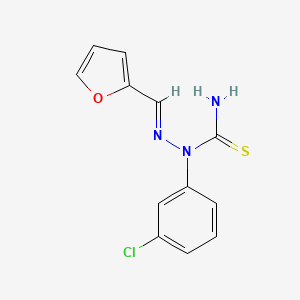
![Furo[3,4-g][1,3]benzoxazole](/img/structure/B12896938.png)
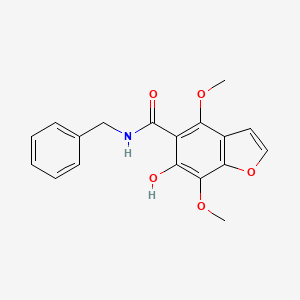
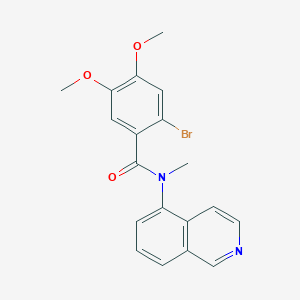

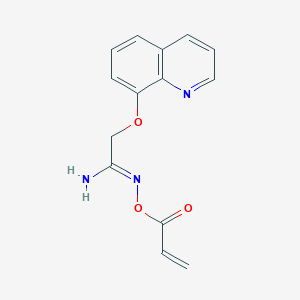
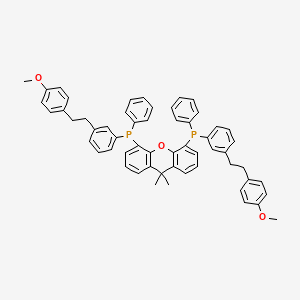
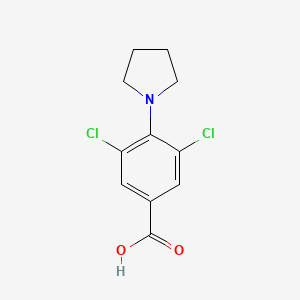
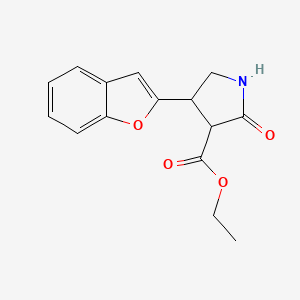
![5-Chloro-N-(propan-2-yl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12897002.png)
![5-(2-(Hydrazinecarbonyl)-[1,1'-biphenyl]-3-yl)oxazole-4-carboxylic acid](/img/structure/B12897010.png)
